

An In-depth Technical Guide on the Toxicology and Ecotoxicity of Sodium Dimethyldithiocarbamate

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Compound of Interest

Compound Name: Dimethyldithiocarbamate

Cat. No.: B2753861

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Introduction

Sodium **dimethyldithiocarbamate** (SDDC) is an organosulfur compound with a broad spectrum of applications, primarily utilized as a fungicide, biocide, corrosion inhibitor, and a chelating agent in various industrial processes.[1] Its widespread use, however, necessitates a thorough understanding of its toxicological and ecotoxicological profile to ensure safe handling and mitigate potential environmental risks. This guide provides a comprehensive overview of the current scientific knowledge on SDDC, tailored for researchers, scientists, and drug development professionals. We will delve into its mechanisms of action, mammalian toxicity, environmental fate, and the potential risks it poses to various ecosystems.

Physicochemical Properties

SDDC is the sodium salt of dimethyldithiocarbamic acid and is typically available as a white to pale yellow, water-soluble solid.[2] It is often used in an aqueous solution.[3] The molecule's utility as a chelating agent stems from the two sulfur atoms that can bind to transition metal ions.[4]

Table 1: Physicochemical Properties of Sodium **Dimethyldithiocarbamate**

Property	Value	Reference
CAS Number	128-04-1	[2]
Molecular Formula	C3H6NNaS2	[2]
Molar Mass	143.20 g/mol	[2]
Appearance	White to pale yellow solid	[2]
Solubility	Water soluble	[2]
pKa	5.4 (estimated)	

Part 1: Mammalian Toxicology

The toxicological effects of dithiocarbamates, including SDDC, are primarily linked to their metabolism and chelating properties.[1]

Mechanism of Action

The toxicity of dithiocarbamates is thought to be mediated through two primary mechanisms:

- **Metabolism to Carbon Disulfide:** In the liver, dithiocarbamates are metabolized to form carbon disulfide, which can exert neurotoxic effects.[1]
- **Chelation of Metal Ions:** As potent chelating agents, dithiocarbamates can sequester essential metal ions, thereby disrupting the function of metalloenzymes and other critical biological processes.[1][4] For instance, the chelation of zinc by diethyldithiocarbamate (a related compound) can inhibit metalloproteinases.[4]

Pharmacokinetics

Based on studies with the related compound ziram (zinc **dimethyldithiocarbamate**), gastrointestinal absorption of the **dimethyldithiocarbamate** moiety is estimated to be between 58% and 69%.[1] Following absorption, it is metabolized, and its metabolites, including carbon disulfide, sulfate, and dimethylamine, are eliminated primarily through expired air and urine.[1]

Acute and Subchronic Toxicity

SDDC exhibits moderate acute toxicity. Oral LD50 values in rats have been reported to be around 1000 mg/kg.[5] In a 90-day subchronic oral gavage study in Sprague-Dawley rats, adverse effects were observed, providing data for establishing no-observed-adverse-effect levels (NOAELs).[1]

Neurotoxicity

Exposure to dithiocarbamates has been linked to neurotoxic effects. Intranasal administration of SDDC in mice has been shown to induce motor deficits and dopaminergic dysfunction, suggesting a potential risk for Parkinson's disease-like symptoms.[6] This study highlights the olfactory pathway as a possible route of entry for dithiocarbamates into the central nervous system.[6]

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats and rabbits have been conducted.[1][7] In rats, a developmental toxicity study identified a Lowest-Observed-Adverse-Effect Level (LOAEL) of 1.6 mg/kg-day based on an increased incidence of distended renal pelvis/ureter in fetuses.[7] In the same study, no NOAEL for developmental toxicity could be established as effects were seen at the lowest dose tested.[7] Maternal toxicity was observed at higher doses.[7] In rabbits, a developmental NOAEL of 0.4 mg/kg-day was identified.[1] No specific reproductive toxicity studies for SDDC were found in the reviewed literature.[1] The U.S. Environmental Protection Agency (EPA) has classified sodium **dimethyldithiocarbamate** as a substance that can cause developmental toxicity.[8]

Genotoxicity and Carcinogenicity

SDDC is not classified as a genotoxic agent.[1] It has tested negative in the mammalian erythrocyte micronucleus test and the unscheduled DNA synthesis test.[1] There is no evidence to suggest that SDDC has carcinogenic activity.[1]

Part 2: Ecotoxicity

The release of SDDC into the environment through various waste streams is a significant concern due to its toxicity to aquatic life.[3]

Aquatic Toxicity

SDDC is classified as very toxic to aquatic life.[3][8] Its toxicity is often attributed to the parent compound and its degradation products, which include thiram, other thiurams, carbon disulfide, and dimethylamine.[9] Thiram, in particular, is known to be highly toxic to a variety of aquatic organisms, with LC50 values below 10 µg/L for several fish and invertebrate species.[9]

Table 2: Aquatic Toxicity of Sodium **Dimethyldithiocarbamate** and Related Compounds

Organism	Compound	Endpoint	Value (mg/L)	Reference
Rainbow Trout (Oncorhynchus mykiss)	Sodium dimethyldithiocarbamate	LC50	0.76	[10]
Rainbow Trout (Oncorhynchus mykiss)	Thiram	LC50	<0.01	[9]
Catfish, Carp	Thiram	LC50	<0.01	[9]
Daphnia	Thiram	LC50	<0.01	[9]

Toxicity to Soil Organisms

A study using the nematode *Caenorhabditis elegans* as a model organism evaluated the ecotoxicity of SDDC.[11] The LC50 value for SDDC was determined to be 139.39 mg/L.[11] The study also found that concentrations above 1 mg/L caused adverse effects on the survival, growth, and locomotion of the nematodes.[11] Interestingly, the metal chelates of SDDC with copper and lead were found to be less toxic than the parent compound and the untreated metals, suggesting that chelation can reduce the bioavailability and toxicity of heavy metals.[11]

Part 3: Environmental Fate and Degradation

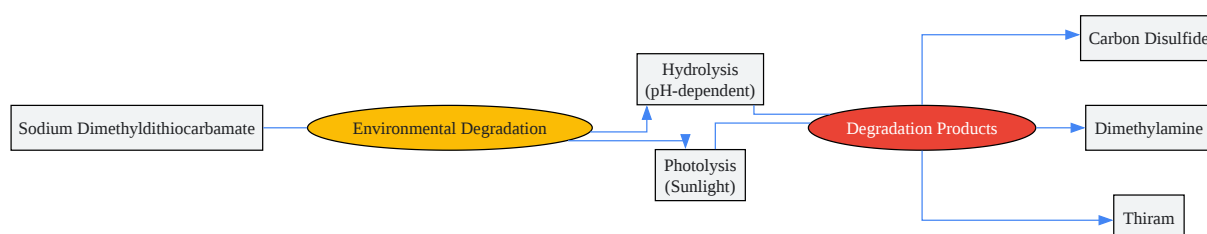
Understanding the environmental fate of SDDC is crucial for assessing its long-term ecological impact.

Degradation Pathways

SDDC is susceptible to degradation in the environment through hydrolysis and photolysis.

- **Hydrolysis:** Hydrolysis of SDDC is pH-dependent, occurring more rapidly under acidic and neutral conditions. The hydrolysis half-life has been reported as 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9.
- **Photolysis:** Direct photolysis in surface water and soil is an important degradation process for SDDC. The environmental half-life due to photolysis is estimated to range from 0.3 to 2.26 days, depending on latitude and season.

The degradation of SDDC in aqueous solutions is accelerated by acids and leads to the formation of carbon disulfide and amines.



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Caption: Environmental degradation pathways of Sodium **Dimethyldithiocarbamate**.

Mobility and Bioconcentration

Due to its ionic character and rapid hydrolysis, bioconcentration of SDDC is not expected to be a significant fate process. It is expected to have very high mobility in soil.

Part 4: Experimental Protocols

This section outlines key experimental methodologies for assessing the toxicology and ecotoxicity of SDDC.

Mammalian Toxicity Testing

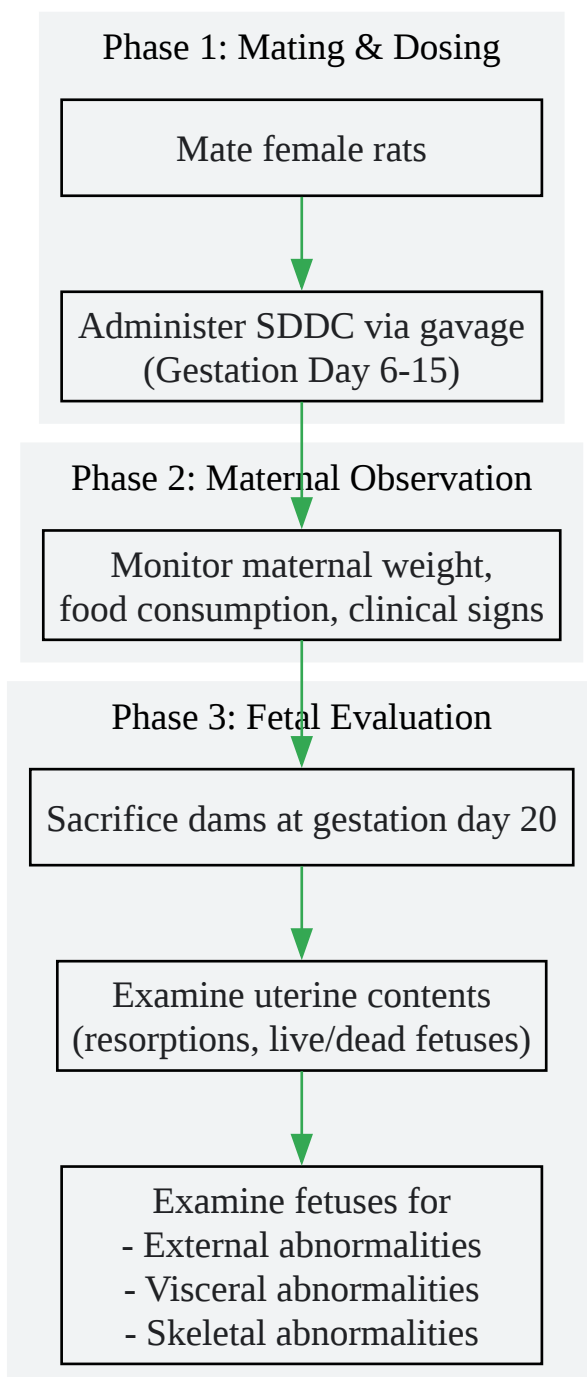
1. Acute Oral Toxicity (OECD 423)

- Objective: To determine the acute oral toxicity (LD50) of SDDC.
- Methodology:
 - Fast animals (e.g., rats) overnight.
 - Administer a single oral dose of SDDC via gavage.
 - Use a stepwise procedure with a limited number of animals at each step.
 - Observe animals for mortality and clinical signs of toxicity for up to 14 days.
 - Conduct a gross necropsy on all animals at the end of the observation period.
- Causality: This protocol is designed to identify the dose range that causes acute lethality, providing a critical parameter for hazard classification. The observation period allows for the detection of delayed toxic effects.

2. Developmental Toxicity Study (OECD 414)

- Objective: To assess the potential of SDDC to cause adverse effects on embryonic and fetal development.
- Methodology:
 - Administer SDDC daily by gavage to pregnant animals (e.g., rats or rabbits) during the period of major organogenesis.
 - Monitor maternal animals for clinical signs of toxicity, body weight changes, and food consumption.
 - At near-term, sacrifice the dams and examine their uterine contents.
 - Evaluate fetuses for external, visceral, and skeletal abnormalities.

- Causality: This design allows for the differentiation between maternal toxicity and direct developmental toxicity. By examining fetuses for a range of malformations, a comprehensive assessment of teratogenic potential can be made.



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Caption: Workflow for a developmental toxicity study (OECD 414).

Ecotoxicity Testing

1. Acute Toxicity Test for Fish (OECD 203)

- Objective: To determine the acute lethal toxicity (LC50) of SDDC to fish.
- Methodology:
 - Expose fish (e.g., Rainbow Trout) to a range of SDDC concentrations in a static or semi-static system for 96 hours.
 - Maintain controlled conditions of temperature, light, and dissolved oxygen.
 - Record mortality and observe for sublethal effects at regular intervals.
 - Calculate the LC50 value using appropriate statistical methods.
- Causality: This standardized test provides a key metric for assessing the acute risk of a chemical to aquatic vertebrates. The controlled conditions ensure that the observed effects are directly attributable to the test substance.

2. Caenorhabditis elegans Toxicity Assay

- Objective: To evaluate the toxicity of SDDC on a model soil organism.
- Methodology:
 - Synchronize a population of *C. elegans* to the L1 larval stage.
 - Expose the larvae to a range of SDDC concentrations in a liquid medium or on agar plates seeded with *E. coli* OP50.
 - After a defined exposure period (e.g., 24 or 48 hours), assess endpoints such as survival (lethality), growth (body length), and locomotion (head thrashes or body bends).
 - Determine the LC50 and concentrations causing sublethal effects.

- Causality: *C. elegans* offers a rapid and cost-effective model to assess the toxicity of chemicals at the organismal level. The multiple endpoints provide a more comprehensive picture of the toxicological impact beyond simple lethality.

Analytical Methods

The determination of dithiocarbamates in environmental samples can be challenging due to their instability. A common method involves the digestion of the sample with acid to hydrolyze the dithiocarbamate to carbon disulfide (CS₂).^[12] The evolved CS₂ is then trapped and quantified using colorimetric or chromatographic techniques.^[12] High-performance liquid chromatography (HPLC) with pre-column derivatization is another sensitive method for the determination of SDDC in wastewater.^[13]

Conclusion

Sodium **dimethyldithiocarbamate** is a chemical with significant industrial utility, but its toxicological and ecotoxicological properties warrant careful consideration. Its potential for neurotoxicity and developmental toxicity in mammals, coupled with its high toxicity to aquatic organisms, underscores the importance of stringent control measures to prevent human exposure and environmental release. Further research into the chronic effects of low-level exposure and the development of more robust analytical methods for monitoring its presence in the environment are crucial for a comprehensive risk assessment. This guide provides a foundational understanding for professionals working with or studying this compound, emphasizing a science-led approach to its safe management.

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